molecular formula C6H7N3 B015761 Malononitrile, ((dimethylamino)methylene)- CAS No. 16849-88-0

Malononitrile, ((dimethylamino)methylene)-

Cat. No. B015761
CAS RN: 16849-88-0
M. Wt: 121.14 g/mol
InChI Key: LBUDLOYYNHQKQI-UHFFFAOYSA-N
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Description

“Malononitrile, ((dimethylamino)methylene)-” is a chemical compound with the molecular formula C6H7N3 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound involves various types of reactions such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions . A base-free malononitrile activated condensation of 3-methylquinoxaline-2(1H)-one (3MQ) 1 with aryl aldehydes 3a–3ad for synthesis of styrylquinoxalin-2(1H)-ones (SQs) 4a–4ad with excellent yields has been reported .


Molecular Structure Analysis

The molecular structure of “Malononitrile, ((dimethylamino)methylene)-” is characterized by its molecular weight of 121.14 . The InChI code for this compound is 1S/C6H7N3/c1-9(2)5-6(3-7)4-8/h5H,1-2H3 .


Chemical Reactions Analysis

The chemical reactivity of this compound is influenced by the presence of three CN functional groups as powerful electron acceptor groups, an amine and an α, β -unsaturated alkene part along with a CH acid site in this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Malononitrile, ((dimethylamino)methylene)-” include a density of 1.1±0.1 g/cm3, boiling point of 413.3±25.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 66.6±3.0 kJ/mol, flash point of 209.1±12.4 °C, index of refraction of 1.491, molar refractivity of 33.3±0.3 cm3, and a polar surface area of 51 Å2 .

Scientific Research Applications

Synthesis of Styrylquinoxalin-2 (1H)-ones

“Malononitrile, ((dimethylamino)methylene)-” is used in the synthesis of styrylquinoxalin-2 (1H)-ones . In this reaction, malononitrile activates the aldehyde via Knoevenagel condensation towards reaction with 3-methylquinoxaline-2 (1H)-one (3MQ) and gets liberated during the course of reaction to yield the desired styrylquinoxalin-2 (1H)-ones .

Anti-cholinesterase Activity

The styrylquinoxalin-2 (1H)-ones synthesized using malononitrile were evaluated for in vitro cholinesterase inhibition . One of the compounds was found to display a mixed type of inhibition of AChE, which was supported by molecular modelling studies . This study has led to the discovery of a new chemotype for cholinesterase inhibition which might be useful in finding a remedy for Alzheimer’s disease .

Bioactive Scaffolds

Styrylquinoxalin-2(1H)-ones (SQs) are hybrid molecules of styryl and quinoxalinone. These are promising sources of bioactive scaffolds in the treatment of diverse physiological and pathophysiological events . Their derivatives serve as useful rigid subunits in the glucagon receptor antagonist .

Macrocyclic Receptors in Molecular Recognition

The derivatives of styrylquinoxalin-2(1H)-ones (SQs) serve as macrocyclic receptors in molecular recognition .

Anticancer Agents

The derivatives of styrylquinoxalin-2(1H)-ones (SQs) are used as anticancer agents .

VEGFR-2 Inhibitor

The derivatives of styrylquinoxalin-2(1H)-ones (SQs) are used as VEGFR-2 inhibitors .

Aldose Reductase Inhibition and Antioxidants

The derivatives of styrylquinoxalin-2(1H)-ones (SQs) are used for aldose reductase inhibition and as antioxidants .

Fluorescent Probes for Amyloid-beta Fibrils

The derivatives of styrylquinoxalin-2(1H)-ones (SQs) are used as fluorescent probes for amyloid-beta fibrils .

Safety and Hazards

This compound is classified as acutely toxic, with hazard statements indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Malononitrile, ((dimethylamino)methylene)- is a compound used in organic synthesis It is known to react with various compounds in the synthesis of new pyridine and pyrazolo[3,4-b]pyridine derivatives .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, 6-aminopyridine-2(1H)-thiones reacted with dimethylformamide-dimethylacetal (DMF-DMA) to give the corresponding 6-{[(N,N-dimethylamino)methylene]amino pyridine derivatives . The resulting compounds then reacted with hydrazine hydrate to afford the 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivative and 3-amino-5-hydrazino-1H-pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidine derivative .

Biochemical Pathways

The compound is involved in the synthesis of new pyridine and pyrazolo[3,4-b]pyridine derivatives , which are known to possess diverse biological activities and are widely used in pharmaceutical and medicinal preparations .

Pharmacokinetics

It can be analyzed by a reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .

Result of Action

The result of the action of Malononitrile, ((dimethylamino)methylene)- is the formation of new pyridine and pyrazolo[3,4-b]pyridine derivatives . These derivatives are known to possess diverse biological activities and are widely used in pharmaceutical and medicinal preparations .

Action Environment

The action of Malononitrile, ((dimethylamino)methylene)- can be influenced by environmental factors such as temperature and pH. The compound has a melting point of 84-85°C (lit.) and a boiling point of 215.85°C (rough estimate) . It is slightly soluble in methanol and water . Therefore, the compound’s action, efficacy, and stability can be influenced by these factors.

properties

IUPAC Name

2-(dimethylaminomethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7N3/c1-9(2)5-6(3-7)4-8/h5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUDLOYYNHQKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168572
Record name Malononitrile, ((dimethylamino)methylene)-
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Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Malononitrile, ((dimethylamino)methylene)-

CAS RN

16849-88-0
Record name [(Dimethylamino)methylene]propanedinitrile
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Record name ((Dimethylamino)methylene)propanedinitrile
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Record name 16849-88-0
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Record name Malononitrile, ((dimethylamino)methylene)-
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Record name [(dimethylamino)methylene]malononitrile
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Record name ((DIMETHYLAMINO)METHYLENE)PROPANEDINITRILE
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Synthesis routes and methods

Procedure details

To a slurry of 12.4 g. of 2-cyano-3-dimethylaminoacrolein in 50 ml. of water was added in small portions 13.6 g. of hydroxylamine-0-sulfonic acid (91% pure). The resulting clear solution was stirred for an additional 10 minutes, then cooled to 0° and adjusted to pH 6.0 by addition of approximately 26 ml. of 5N sodium hydroxide solution. The mixture was heated for 20 minutes in a water bath at 70°. A pH 3 was maintained over this period by dropwise addition of 5N sodium hydroxide solution. After cooling to room temperature, the mixture was extracted with 3 × 100 ml. of methylene chloride. The combined extracts were washed with 50 ml. of water, dried over magnesium sulfate, filtered and evaporated to dryness under reduced pressure. Thus, dimethylaminomethylenemalononitrile was obtained. After recrystallization from isopropanol, the material had a melting point of 93°-95°.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Malononitrile, ((dimethylamino)methylene)-
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